(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine is a silicon-containing organic molecule. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-methylbutan-2-amine structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection reactions using automated systems to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters and reducing the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions involving strong acids or bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Secondary or tertiary amines.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: finds applications in several fields:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which cleave the silicon-oxygen bond, releasing the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-1-[tert-butyldimethylsilyl]oxy-3-methylbutan-2-amine
- (2S)-1-[trimethylsilyl]oxy-3-methylbutan-2-amine
- (2S)-1-[triisopropylsilyl]oxy-3-methylbutan-2-amine
Uniqueness
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine: is unique due to the presence of the tert-butyl(dimethyl)silyl group, which offers a balance between steric protection and ease of deprotection. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Eigenschaften
Molekularformel |
C11H27NOSi |
---|---|
Molekulargewicht |
217.42 g/mol |
IUPAC-Name |
(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H27NOSi/c1-9(2)10(12)8-13-14(6,7)11(3,4)5/h9-10H,8,12H2,1-7H3/t10-/m1/s1 |
InChI-Schlüssel |
WKEKXCCVQKMDFF-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@@H](CO[Si](C)(C)C(C)(C)C)N |
Kanonische SMILES |
CC(C)C(CO[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.